Home > Products > Screening Compounds P26412 > Iothalamate sodium I 125
Iothalamate sodium I 125 -

Iothalamate sodium I 125

Catalog Number: EVT-10906433
CAS Number:
Molecular Formula: C11H8I3N2NaO4
Molecular Weight: 631.90 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Iothalamate sodium I 125 is classified as a radiopharmaceutical and falls under the category of diagnostic imaging agents. It is specifically used in nuclear medicine for renal imaging and function assessment.

Synthesis Analysis

Methods

The synthesis of iothalamate sodium I 125 begins with the iodination of iothalamic acid. The process typically involves the following steps:

  1. Iodination Reaction: Iothalamic acid reacts with sodium iodide in the presence of an oxidizing agent, such as chloramine-T. This reaction occurs in an aqueous medium under controlled temperature and pH conditions.
  2. Purification: After synthesis, the product undergoes purification using chromatographic techniques to remove unreacted materials and by-products.

Technical Details

  • Industrial Production: In industrial settings, large-scale production involves sterile, nonpyrogenic aqueous solutions containing approximately 1 mg of sodium iothalamate per mL, with a radioactive concentration of 250-300 µCi/mL. Sodium bicarbonate and hydrochloric acid are often used for pH adjustments during the synthesis process.
Molecular Structure Analysis

Structure

Iothalamate sodium I 125 has a complex molecular structure characterized by its incorporation of iodine-125 into the iothalamate framework.

  • Molecular Formula: C11H8I3N2NaO4
  • Molecular Weight: 629.90 g/mol
  • IUPAC Name: Sodium; 3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoate
Chemical Reactions Analysis

Types of Reactions

Iothalamate sodium I 125 primarily undergoes substitution reactions due to the presence of iodine atoms within its structure. These reactions are facilitated by the electron-rich aromatic ring of iothalamic acid.

Common Reagents and Conditions

The main reagents involved in the synthesis and reactions of iothalamate sodium I 125 include:

  • Sodium iodide
  • Chloramine-T
    Various chromatographic solvents are used for purification. The reactions are typically conducted under mild conditions to prevent degradation of the radioactive isotope.

Major Products

The primary product formed from the iodination of iothalamic acid is iothalamate sodium I 125 itself. Minor products may include unreacted iothalamic acid and by-products from oxidation processes.

Mechanism of Action

The mechanism of action for iothalamate sodium I 125 involves its filtration by the kidneys without significant reabsorption or secretion. Upon intravenous administration, it is rapidly filtered by the glomeruli, allowing for accurate measurements of kidney function. The emitted gamma rays from iodine-125 can be detected using imaging equipment such as gamma cameras, facilitating GFR assessment.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a sterile aqueous solution.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

Relevant Data or Analyses

The specific gamma ray constant for iodine-125 is approximately 1.43 R/mCi·hr at a distance of 1 cm. The half-life of iodine-125 is about 60 days, which makes it suitable for various diagnostic applications without rapid decay.

Applications

Iothalamate sodium I 125 has several critical applications in scientific research and clinical practice:

  1. Renal Function Evaluation: Primarily used to assess GFR in patients with renal diseases.
  2. Diagnostic Imaging: Employed in angiography and computed tomography due to its radiopaque properties.
  3. Research Studies: Utilized in studies investigating renal function and kidney diseases.
  4. Development of Diagnostic Techniques: Contributes to advancements in imaging agents and methodologies within nuclear medicine.
Pharmacological Mechanisms of Renal Clearance Dynamics

Tubular Transport Modulation: Secretory vs. Reabsorptive Pathways

Iothalamate sodium I-125 (CAS 17692-74-9), despite its historical use as a glomerular filtration rate (GFR) marker, undergoes complex renal tubular processing. Studies across species (chicken, rat, monkey, and human) demonstrate significant tubular secretion via organic anion transporters. In renal cortical slices, the tissue-to-medium ratio of Iothalamate sodium I-125 was twice that of chromium-51-ethylenediaminetetraacetic acid (51Cr-EDTA), a difference abolished at 0°C or with competitive inhibitors like o-iodohippurate. This confirms energy-dependent secretion [2] [3].

The Sperber technique quantified an 8% apparent tubular excretion fraction in chickens, compared to 1% for 51Cr-EDTA. This secretion was eliminated by novobiocin (an organic anion transport inhibitor), reducing excretion to −1%. Concurrently, total urinary recovery of Iothalamate sodium I-125 dropped from 84% to 57% post-inhibition, while 51Cr-EDTA recovery remained unchanged. This indicates secretion is a major elimination pathway [2]. Human studies corroborate this: renal clearance of unlabeled Iothalamate sodium I-125 exceeded inulin clearance by 38% (P < 0.01). Probenecid administration reduced this difference by 34% (P < 0.05), directly implicating tubular secretion in humans [2] [3].

Table 1: Tubular Handling of Iothalamate Sodium I-125 Across Species

SpeciesBaseline Clearance vs. Inulin/EDTAChange with Transport InhibitionInhibitor Used
Chicken2× higherReduction to EDTA levelsNovobiocin
Rat29% renal extractionReduced to 17%Probenecid
Human38% higher than inulin34% reductionProbenecid

Protein Binding Interactions & Glomerular Filtration Selectivity

Iothalamate sodium I-125 has a molecular weight of 637 Da and exhibits minimal plasma protein binding (<5%), allowing unrestricted glomerular passage. This property underpins its theoretical suitability as a GFR marker. However, its filtration selectivity is complicated by concurrent tubular secretion. Notably, the apparent agreement between Iothalamate sodium I-125 and inulin clearances arises from a fortuitous cancellation of errors: while tubular secretion elevates clearance, minor protein binding slightly reduces filtered fraction [3] [10].

In morbidly obese subjects, Iothalamate sodium I-125-derived GFR remained reliable despite altered body composition, as its volume of distribution correlated best with total body weight. This consistency stems from its lack of dependence on body composition variables—unlike creatinine, whose production correlates with muscle mass [7]. Crucially, the absence of significant protein binding ensures that glomerular filtration remains the dominant initial clearance mechanism before tubular processes modify its excretion [3] [9].

Impact of Organic Anion Transport Inhibitors on Pharmacokinetics

Organic anion transport inhibitors profoundly alter Iothalamate sodium I-125 pharmacokinetics by blocking tubular secretion. Key inhibitors include:

  • Probenecid: Reduces renal extraction of Iothalamate sodium I-125 from 29% to 17% in rats (P < 0.05). In humans, it decreased plasma clearance by 34% and narrowed the clearance discrepancy between Iothalamate sodium I-125 and EDTA from 13% to 6.5% (P < 0.01) [2] [7].
  • Novobiocin: In chickens, novobiocin (100 mg/kg/hr) abolished the clearance difference between Iothalamate sodium I-125 and inulin, reducing the apparent tubular excretion fraction from 8% to −1% [2].

These inhibitors target the organic anion transporter (OAT) system in the proximal tubule. The magnitude of interaction varies with renal function; patients with severe impairment exhibit heightened sensitivity due to reduced alternative elimination pathways [2] [3].

Table 2: Pharmacokinetic Modulation by Transport Inhibitors

InhibitorDose/RouteSpeciesEffect on Iothalamate Sodium I-125 ClearanceStatistical Significance
Probenecid5 mg/kg/hr (IV)Rat↓ Extraction from 29% to 17%P < 0.05
Probenecid1 g (IV bolus)Human↓ Clearance by 34%P < 0.05
Novobiocin100 mg/kg/hr (infusion)Chicken↓ Clearance to match EDTAP < 0.01

These findings underscore that Iothalamate sodium I-125 is not a purely glomerular marker. Its secretion via OAT pathways necessitates cautious interpretation of clearance measurements, particularly when co-administered with drugs like probenecid or in diseases affecting tubular function [2] [3] [7].

Properties

Product Name

Iothalamate sodium I 125

IUPAC Name

sodium;3-acetamido-2,6-bis(125I)(iodanyl)-4-iodo-5-(methylcarbamoyl)benzoate

Molecular Formula

C11H8I3N2NaO4

Molecular Weight

631.90 g/mol

InChI

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,14-2;

InChI Key

WCIMWHNSWLLELS-ZMWPDAOESA-M

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+]

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)I.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.